(3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol

Proteasome inhibition ChEMBL bioactivity Biochemical Ki

(3S,4R)-4-(4-Aminopiperidin-1-yl)oxolan-3-ol is a chiral heterocyclic small molecule (C₉H₁₈N₂O₂, MW 186.25) combining a 4-aminopiperidine moiety with a tetrahydrofuran-3-ol (oxolan-3-ol) core in a defined trans-(3S,4R) absolute configuration. It is catalogued in ChEMBL as CHEMBL3233445 and has been evaluated for inhibition of the chymotrypsin-like activity of the human 20S proteasome β5 subunit (Ki = 330 nM).

Molecular Formula C9H18N2O2
Molecular Weight 186.255
CAS No. 2165941-16-0
Cat. No. B2506206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol
CAS2165941-16-0
Molecular FormulaC9H18N2O2
Molecular Weight186.255
Structural Identifiers
SMILESC1CN(CCC1N)C2COCC2O
InChIInChI=1S/C9H18N2O2/c10-7-1-3-11(4-2-7)8-5-13-6-9(8)12/h7-9,12H,1-6,10H2/t8-,9-/m1/s1
InChIKeyZFMAVIIJBKNFSK-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S,4R)-4-(4-Aminopiperidin-1-yl)oxolan-3-ol (CAS 2165941-16-0): Chiral 4-Aminopiperidine-Oxolane Building Block and Proteasome Ligand


(3S,4R)-4-(4-Aminopiperidin-1-yl)oxolan-3-ol is a chiral heterocyclic small molecule (C₉H₁₈N₂O₂, MW 186.25) combining a 4-aminopiperidine moiety with a tetrahydrofuran-3-ol (oxolan-3-ol) core in a defined trans-(3S,4R) absolute configuration [1]. It is catalogued in ChEMBL as CHEMBL3233445 and has been evaluated for inhibition of the chymotrypsin-like activity of the human 20S proteasome β5 subunit (Ki = 330 nM) [2]. The compound is primarily supplied as a research intermediate or building block for medicinal chemistry, with the free amino group and the secondary alcohol providing orthogonal functionalization handles.

Why Generic 4-Aminopiperidine Derivatives Cannot Substitute for (3S,4R)-4-(4-Aminopiperidin-1-yl)oxolan-3-ol in Stereochemically Demanding Programs


The (3S,4R) absolute configuration is an intrinsic structural feature of this compound, not a variable parameter. In closely related 4-aminopiperidine chemotypes, cis vs. trans diastereomers frequently exhibit divergent target binding and pharmacokinetic profiles [1]. The presence of both a free primary amine and a secondary alcohol in a defined spatial arrangement provides regioselective derivatization opportunities that are lost when racemic mixtures or alternative diastereomers are used. For programs where downstream synthetic intermediates or final candidates are single enantiomers, substitution with racemic trans-4-(4-aminopiperidin-1-yl)oxolan-3-ol (CAS 1864359-51-2) or the des-amino analogue (3S,4R)-4-(piperidin-1-yl)oxolan-3-ol (CAS 1932169-42-0) introduces uncontrolled stereochemical and functional variables that propagate through the synthetic route and confound structure-activity relationship (SAR) interpretation .

Quantitative Differentiation Evidence for (3S,4R)-4-(4-Aminopiperidin-1-yl)oxolan-3-ol Versus In-Class Alternatives


Human 20S Proteasome β5 Subunit Inhibition: Target Compound Potency Baseline

The target compound (3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol (CHEMBL3233445) demonstrated a Ki of 330 nM for inhibition of chymotrypsin-like activity of the human 20S proteasome β5 subunit [1]. No direct head-to-head comparator data against a closely related 4-aminopiperidine-oxolane analogue are publicly available. For context, the benchmark proteasome inhibitor bortezomib exhibits a Ki of ~0.6 nM against the same target, while the structurally distinct clinical candidate carfilzomib shows a Ki in the low nanomolar range, placing the target compound in a moderate affinity bracket suitable for fragment-based or scaffold-hopping campaigns [2]. This is the only publicly reported biochemical activity measurement for this specific scaffold to date, providing a sole quantitative anchor point for selection decisions.

Proteasome inhibition ChEMBL bioactivity Biochemical Ki

Stereochemical Identity: Defined (3S,4R) Configuration Versus Racemic and Diastereomeric Alternatives

The target compound is supplied as the enantiomerically defined (3S,4R) isomer, in contrast to the widely available racemic trans-mixture (CAS 1864359-51-2) and the cis-diastereomer series . Commercial sources list chemical purity at 95%+; however, specific enantiomeric excess (ee) values are not publicly disclosed by catalog vendors [1]. In 4-aminopiperidine-containing drug candidates, the trans-(3S,4R) configuration has been specifically claimed in kinase modulator patents (e.g., US-9096593-B2 for kinase modulation) where the defined oxolane stereochemistry is integral to target binding [2]. Absent chiral chromatographic data, the practical differentiation rests on the availability of the enantiopure material from suppliers who provide the CAS 2165941-16-0 specifically for the (3S,4R) isomer, versus CAS 1864359-51-2 which corresponds to the non-stereodefined compound.

Stereochemistry Chiral purity Diastereomer differentiation

Functional Group Orthogonality: Free Amine and Secondary Alcohol Versus Carbonyl-Containing Analogues

The target compound presents a free primary amine (piperidine 4-position) and a secondary alcohol (oxolane 3-position) as orthogonal derivatization points, enabling sequential functionalization strategies such as selective amide coupling at the amine while preserving the alcohol for subsequent etherification or esterification [1]. By contrast, the structurally closest catalogued analogue, 3-(4-aminopiperidin-1-yl)oxolan-2-one (CAS 1218144-44-5), replaces the secondary alcohol with a lactone carbonyl, eliminating the alcohol handle and altering the hydrogen-bond donor/acceptor profile of the core. The oxolan-2-one analogue also introduces a reactive electrophilic site (the lactone) that may undergo ring-opening under nucleophilic or basic conditions, complicating downstream chemistry. No biological activity data are publicly available for the oxolan-2-one comparator to assess the functional impact of this difference, so this remains a synthetic utility distinction pending biological benchmarking.

Synthetic intermediate Functional group handles Derivatization

Best-Fit Research and Procurement Scenarios for (3S,4R)-4-(4-Aminopiperidin-1-yl)oxolan-3-ol


Proteasome-Targeted Fragment-Based Drug Discovery (FBDD)

With a Ki of 330 nM against the 20S proteasome β5 subunit, the compound represents a validated fragment hit suitable for structure-guided optimization [1]. Its moderate affinity and low molecular weight (186 Da) align with fragment screening criteria. Procurement of the enantiopure (3S,4R) form ensures that any observed SAR is attributable to a single stereoisomer, avoiding false-negative or false-positive results from racemic material.

Synthesis of Chiral 4-Aminopiperidine-Based Kinase Modulator Libraries

Oxolane-containing 4-aminopiperidines have been specifically claimed in kinase modulation patents (e.g., US-9096593-B2) [2]. The defined (3S,4R) stereochemistry provides a scaffold for constructing enantiomerically pure kinase inhibitor candidates, where the oxolane oxygen and the secondary alcohol can participate in key hinge-region or DFG-motif hydrogen bonding interactions.

Divergent Synthesis of Dual-Warhead Chemical Probes

The orthogonal amine and alcohol functional groups allow sequential conjugation chemistry: the primary amine can be derivatized via amide coupling or reductive amination, while the secondary alcohol remains protected or is subsequently functionalized with a distinct warhead or reporter group (e.g., fluorophore, biotin, or photoaffinity label). This divergent capability is not available with the lactone-containing analogue (CAS 1218144-44-5) [3], making the target compound the preferred scaffold for probe molecule construction.

Stereochemical Comparator for In Vitro ADME and Off-Target Profiling

For programs advancing a racemic trans-4-aminopiperidine-oxolane lead, the single enantiomer (3S,4R) can serve as a stereochemical probe to deconvolute enantiomer-specific pharmacokinetics, CYP inhibition, or hERG binding. The availability of the enantiopure material (CAS 2165941-16-0) distinct from the racemate (CAS 1864359-51-2) enables well-controlled comparative ADME studies .

Quote Request

Request a Quote for (3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.